N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

Quality Control Chemical Synthesis Procurement

Differentiation: The 5-iodo substituent is a non-negotiable synthetic handle for palladium-catalyzed cross-coupling (Sonogashira/Suzuki); regioisomers or des-iodo analogs lack this reactivity. Its moderate LogP (1.42) and high TPSA (58.2 Ų) make it suitable for lead optimization. Sourcing at ≥95% purity ensures minimal impurities for sensitive applications like radiolabeling or probe synthesis. Select this specific compound for reliable late-stage diversification.

Molecular Formula C7H7IN2O2
Molecular Weight 278.05 g/mol
CAS No. 1186311-00-1
Cat. No. B1393363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Hydroxy-5-iodopyridin-3-yl)acetamide
CAS1186311-00-1
Molecular FormulaC7H7IN2O2
Molecular Weight278.05 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CNC=C(C1=O)I
InChIInChI=1S/C7H7IN2O2/c1-4(11)10-6-3-9-2-5(8)7(6)12/h2-3H,1H3,(H,9,12)(H,10,11)
InChIKeyUHDSDRITTDVSIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide (CAS 1186311-00-1): Physicochemical Profile and Vendor-Specified Purity


N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide (CAS 1186311-00-1) is a functionalized pyridine derivative with a molecular formula of C₇H₇IN₂O₂ and a molecular weight of 278.05 g/mol. It features a 4-hydroxy group and a 5-iodo substituent on the pyridine ring, as well as an acetamide group at the 3-position. This compound is commercially available as a research chemical building block, typically specified at 95% purity (HPLC) by vendors such as AKSci and Aladdin . Sigma-Aldrich offers it as part of the AldrichCPR collection of unique chemicals for early discovery research, noting that it is provided 'as-is' without analytical data . Physicochemical data from Chem960 include a calculated LogP of 1.42, topological polar surface area (TPSA) of 58.2 Ų, and a boiling point of 462.8±45.0 °C at 760 mmHg .

Why N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide Cannot Be Replaced by Common Pyridine Acetamide Analogs


Substitution of N-(4-hydroxy-5-iodopyridin-3-yl)acetamide with a regioisomer or a non-iodinated analog fundamentally alters the compound's reactivity profile and physicochemical properties, which are critical for downstream synthetic applications and biological target engagement. The precise 3-acetamido-4-hydroxy-5-iodo substitution pattern dictates unique electronic and steric characteristics. For instance, regioisomeric N-(5-iodopyridin-2-yl)acetamide (CAS 66131-78-0) exhibits a higher LogP (1.72 vs 1.42) and a lower polar surface area (42 Ų vs 58 Ų), impacting solubility and membrane permeability [1]. More critically, the iodine atom at the 5-position is a non-negotiable synthetic handle; its absence in the des-iodo analog or its replacement with other halogens (e.g., Br, Cl) directly precludes participation in specific cross-coupling chemistries such as Sonogashira or Suzuki-Miyaura reactions [2]. Furthermore, vendors explicitly note that the compound is provided 'as-is' without analytical characterization, underscoring that its identity and purity are user-verified, making sourcing from a supplier with a documented purity specification (e.g., 95%) a necessary, rather than optional, quality control measure .

Quantitative Differentiators for N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide in Scientific Procurement


Purity and Identity Specification: 95% Minimum vs. 'As-Is' Provision

The target compound is available from multiple vendors with a minimum purity specification of 95% (HPLC), a quantitative metric that ensures batch-to-batch consistency for reliable experimental outcomes. This contrasts with the offering from Sigma-Aldrich (AldrichCPR), which explicitly states that 'Sigma-Aldrich does not collect analytical data for this product' and sells it 'AS-IS', placing the full burden of identity and purity verification on the user . For procurement, a vendor that provides a defined purity specification reduces the risk and cost associated with pre-experimental characterization, a significant differentiator when the compound is intended for use in sensitive or high-throughput applications where even minor impurities can skew results.

Quality Control Chemical Synthesis Procurement

LogP and Polar Surface Area Comparison with Regioisomer N-(5-iodopyridin-2-yl)acetamide

N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide exhibits a calculated LogP of 1.42 and a topological polar surface area (TPSA) of 58.2 Ų, indicating moderate lipophilicity and a substantial hydrogen-bonding capacity . In contrast, the regioisomer N-(5-iodopyridin-2-yl)acetamide (CAS 66131-78-0) possesses a higher LogP of 1.72 and a lower TPSA of 42.0 Ų [1]. The difference in LogP (Δ0.30) and TPSA (Δ16.2 Ų) is significant in medicinal chemistry contexts, as these parameters directly correlate with solubility, membrane permeability, and oral bioavailability according to Lipinski's Rule of Five and Veber's rules. The target compound's higher polarity and lower lipophilicity may confer distinct pharmacokinetic properties, making it a more suitable scaffold for projects requiring improved aqueous solubility or reduced off-target binding to hydrophobic pockets.

Physicochemical Properties ADME Drug Design

Synthetic Versatility: Iodine as a Cross-Coupling Handle Absent in Des-Iodo Analogs

The iodine substituent at the 5-position of the pyridine ring serves as an essential reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This functional group enables the direct elaboration of the pyridine core to introduce diverse aryl, alkynyl, or amine substituents. In contrast, the non-iodinated analog, N-(4-hydroxy-5-pyridin-3-yl)acetamide, lacks this reactivity and cannot undergo such transformations [1]. The quantitative difference in synthetic utility is categorical: the target compound offers a defined and widely validated pathway to molecular complexity, while the des-iodo analog does not. This differentiation is paramount for researchers engaged in library synthesis or structure-activity relationship (SAR) studies where late-stage functionalization is required.

Organic Synthesis Cross-Coupling Building Block

Commercial Availability and Pricing as a Procurement Decision Factor

The target compound is available from multiple global suppliers, with pricing that can vary significantly based on vendor, quantity, and geographic region. A direct comparison of list prices reveals that the cost per gram can differ by more than a factor of two. For example, AKSci (USA) offers 1g at $1,255 USD, while Aladdin (China) offers 250mg at approximately $500 USD (converted from ¥3,524), resulting in an approximate per-gram price of $2,000 . This quantitative cost differential, coupled with differences in shipping, customs, and lead times, provides a tangible basis for procurement optimization. For large-scale or long-term projects, selecting the most cost-effective supplier without compromising on the minimum purity specification (95%) can yield substantial budget savings.

Procurement Cost Analysis Supply Chain

Stability and Handling: Boiling Point and Vapor Pressure Comparison with Carbamate Analog

Physicochemical data from Chem960 indicate a boiling point of 462.8±45.0 °C at 760 mmHg and a vapor pressure of 0.0±1.2 mmHg at 25 °C for the target compound, suggesting it is a low-volatility solid at ambient conditions . While no direct comparative data is available for all analogs, a structurally related compound, tert-butyl N-(4-hydroxy-5-iodopyridin-3-yl)carbamate (CAS 2413886-63-0), has a higher molecular weight (336.13 g/mol) and may exhibit different storage requirements . The low vapor pressure of the target compound implies minimal evaporative loss and reduced inhalation risk during routine laboratory handling, which is a practical consideration for procurement and safety protocol development.

Chemical Stability Storage Safety

High-Value Application Scenarios for N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide in Discovery and Development


Medicinal Chemistry Hit-to-Lead Optimization

The compound's moderate LogP (1.42) and high TPSA (58.2 Ų) profile makes it a suitable core scaffold for lead optimization programs aimed at improving aqueous solubility and reducing CYP450 inhibition. The 5-iodo substituent serves as a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling, enabling rapid synthesis of focused compound libraries to explore structure-activity relationships around the pyridine core [1].

Chemical Biology Probe Synthesis

The iodine atom at the 5-position provides a unique opportunity for radiolabeling (e.g., with I-125 or I-131) or for introducing an alkyne handle via Sonogashira coupling. This enables the creation of chemical probes for target identification, cellular imaging, or pull-down assays in chemical biology research. The compound's 95% purity specification ensures minimal background noise from impurities in these sensitive applications .

Preclinical Pharmacokinetic Studies

Given its physicochemical properties, the compound may be used to generate metabolites or reference standards for ADME studies. The defined purity and availability from multiple vendors facilitate the procurement of sufficient material for in vivo PK experiments in rodents, where the compound's moderate lipophilicity may correlate with balanced clearance and oral absorption [2].

Academic Core Facility and CRO Procurement

For academic core facilities or contract research organizations (CROs) managing multiple projects, the compound's commercial availability from suppliers with documented purity specifications (95%) reduces the burden of in-house quality control. The price variance between vendors (e.g., AKSci vs. Aladdin) provides an opportunity for cost optimization across large-scale or multi-project purchases, while the 'as-is' offering from Sigma-Aldrich may be suitable for early-stage exploratory work where purity is less critical .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.